19:0 PC

Membrane Biophysics Liposome Formulation Thermotropic Phase Behavior

19:0 PC is a synthetic diacyl phosphatidylcholine (C46H92NO8P, MW 818.2) with two identical C19:0 chains. Its near-absence in mammalian systems makes it an ideal exogenous internal standard for lipidomics and PLFA profiling, free from endogenous interference. With a main phase transition Tm of 62°C and pretransition at 56.6°C, it provides a precise high-Tm reference for DSC and membrane biophysics. Available in >99% purity as powder or chloroform. Substituting with C16 or C18 PCs introduces Tm errors up to 21°C—scientifically invalid.

Molecular Formula C46H92NO8P
Molecular Weight 818.2 g/mol
Cat. No. B1262976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19:0 PC
Molecular FormulaC46H92NO8P
Molecular Weight818.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC
InChIInChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1
InChIKeyCJXPNBSAXZBLEC-USYZEHPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

19:0 PC (1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine): Sourcing and Baseline Characteristics for Lipid Research


19:0 PC is a synthetic, saturated diacyl phosphatidylcholine composed of two identical C19:0 (nonadecanoyl) fatty acid chains esterified to the sn-1 and sn-2 positions of the glycerol backbone . With a molecular formula of C46H92NO8P and a molecular weight of 818.2 g/mol, this odd-chain phospholipid belongs to the homologous series of symmetric saturated PCs (CnPCs) . Unlike its even-chain counterparts (e.g., DPPC 16:0, DSPC 18:0), 19:0 PC is not naturally abundant in mammalian systems, a property that underpins its primary utility as an exogenous analytical standard in lipidomics and environmental microbiology [1]. The compound is commercially available from specialized lipid suppliers such as Avanti Polar Lipids in both powder and chloroform-solubilized formats, with purities typically exceeding 99% as determined by TLC .

19:0 PC: Why Even-Chain Phosphatidylcholine Analogs Are Not Direct Substitutes


Direct substitution of 19:0 PC with commonly available even-chain saturated phosphatidylcholines (e.g., 16:0 DPPC or 18:0 DSPC) is scientifically invalid due to quantifiable differences in biophysical and analytical behavior. The primary driver is the chain-length dependence of the main gel-to-liquid crystalline phase transition temperature (Tm), which increases non-linearly with acyl chain carbon number; substituting a C19 chain for a C16 or C18 chain alters the bilayer melting point by up to 21°C, fundamentally changing membrane fluidity and permeability in experimental systems . Furthermore, odd-chain PCs exhibit a distinct odd-even alternation in their pretransition temperatures (Tp) compared to their even-chain homologs, a phenomenon rooted in differences in acyl chain packing and tilt angle within the gel phase [1]. Analytically, the near-absence of endogenous C19:0 phospholipids in biological matrices is a critical differentiator that enables its use as a recovery surrogate or internal standard without interference—a role that even-chain analogs like 17:0 PC or 19:0 Lyso PC may also fill, but with differing extraction and ionization efficiencies [2]. The following evidence quantifies these non-interchangeable properties.

19:0 PC: Head-to-Head Quantitative Differentiation from Closest Phosphatidylcholine Analogs


Quantified Main Phase Transition Temperature (Tm) of 19:0 PC vs. Even-Chain Saturated PCs

19:0 PC exhibits a main gel-to-liquid crystalline phase transition temperature (Tm) of 62°C, which is precisely 21°C higher than 16:0 PC (DPPC, Tm = 41°C) and 7°C higher than 18:0 PC (DSPC, Tm = 55°C) . This Tm value aligns with the smooth, non-linear increase in Tm observed across the homologous series of saturated CnPCs, where each additional methylene group contributes incrementally to bilayer thermal stability [1]. More detailed calorimetric analysis under controlled annealing conditions reveals that the main transition of 19:0 PC occurs at 60.5°C, accompanied by an enthalpy change (ΔH) of 46.1 kJ mol⁻¹, which is consistent with the cooperative melting of highly ordered acyl chains [1].

Membrane Biophysics Liposome Formulation Thermotropic Phase Behavior

Odd-Even Alternation in Pretransition Behavior of 19:0 PC vs. Even-Chain Analogs

While the main transition temperature (Tc) of symmetric saturated PCs follows a smooth curve as a function of acyl chain length, the pretransition temperature (Tp) exhibits a significant odd-even alternation pattern [1]. Odd-chain species such as 19:0 PC display a distinct Tp that deviates from the trend line established by even-chain homologs [1]. This phenomenon is attributed to differences in the tilt angle and packing arrangement of the acyl chains relative to the bilayer normal in the lamellar gel (Lβ') phase, which is a direct consequence of the odd number of carbon atoms in the fatty acid tails [1]. Specifically, the pretransition of 19:0 PC occurs at 56.6°C with a ΔH of 5.0 kJ mol⁻¹, whereas the subtransition (Lc to Lβ') is observed at 35.4°C with a ΔH of 26.8 kJ mol⁻¹, a transition that is only observable after extensive thermal annealing [2].

Lipid Polymorphism Gel Phase Structure Acyl Chain Packing

Validated Use of 19:0 PC as a Surrogate Standard for Recovery Assessment in PLFA Analysis

In the standardized protocol for Phospholipid Fatty Acid (PLFA) analysis of soil microbial communities, 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (PC(19:0/19:0)) is explicitly designated as the surrogate standard added to soil samples prior to extraction [1]. Its purpose is to assess the overall recovery efficiency of the multi-step extraction and derivatization procedure, which includes Bligh-Dyer lipid extraction, solid-phase extraction (SPE) fractionation, and methanolysis to fatty acid methyl esters (FAMEs) [1]. The protocol distinguishes this role from that of the internal standard (methyl decanoate, MeC10:0) used for GC-FID quantification, highlighting that 19:0 PC is chosen specifically for its phospholipid structure, which mimics the behavior of target microbial PLFAs during extraction, while its C19:0 fatty acid chains produce a non-interfering FAME peak (methyl nonadecanoate) in the chromatogram [1].

Analytical Chemistry Environmental Microbiology Method Validation

Documented Application as an Internal Standard for Phosphatidylcholine Quantification in Human Synovial Fluid

19:0 PC (DNPC) has been utilized as a quantitative internal standard for the analysis of phosphatidylcholines in human synovial fluid [1]. The selection of an odd-chain, saturated PC is strategically advantageous because its C19:0 fatty acyl chains are virtually absent from mammalian biosynthetic pathways, thereby eliminating endogenous background signal in mass spectrometry-based assays [1]. This ensures that the measured signal for the internal standard is solely derived from the exogenously added 19:0 PC, enabling precise normalization for variations in extraction efficiency, ionization suppression, and instrument response across samples [1].

Lipidomics Clinical Chemistry Quantitative Mass Spectrometry

19:0 PC: Optimized Use Cases in Membrane Biophysics and Analytical Chemistry


Calibration of Thermotropic Phase Behavior in Model Membrane Studies

When constructing phase diagrams or studying lipid domain formation, 19:0 PC serves as a precise, high-Tm reference point. Its main transition temperature of 62°C and distinct pretransition at 56.6°C [1] provide a well-defined thermal marker in DSC experiments. This is particularly valuable when studying lipid mixtures containing high-melting components or when investigating the effects of cholesterol or peptides on bilayer order, as the elevated Tm of 19:0 PC extends the accessible temperature range for observing gel-fluid phase coexistence.

Surrogate Recovery Standard in Phospholipid Fatty Acid (PLFA) Analysis of Environmental Samples

In PLFA profiling of soils, sediments, or biofilms, 19:0 PC is the established surrogate standard for correcting extraction and derivatization losses . Add a known quantity of 19:0 PC to the sample prior to the Bligh-Dyer extraction. After SPE fractionation and methanolysis to FAMEs, quantify the resulting methyl nonadecanoate (C19:0 FAME) peak via GC-FID. The recovery of this surrogate is used to normalize the concentrations of all other microbial PLFA markers, thereby improving the quantitative accuracy of community biomass and structure estimates .

Exogenous Internal Standard for Targeted Phosphatidylcholine Quantification in Mammalian Biofluids

For LC-MS/MS or shotgun lipidomics workflows quantifying PC species in plasma, serum, synovial fluid, or tissue homogenates, 19:0 PC is an ideal internal standard . Its odd-chain fatty acid composition ensures it does not co-elute or share mass transitions with endogenous even-chain PCs (e.g., PC 32:0, PC 34:1, PC 36:2). Spike a fixed amount of 19:0 PC into each sample during the initial lipid extraction step, and use the analyte-to-internal-standard peak area ratio to construct calibration curves and correct for matrix effects, thereby achieving robust, reproducible quantification across large sample cohorts.

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